
4-(4-Carboxy-3-fluorophenyl)-2-formylphenol, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Carboxy-3-fluorophenyl)-2-formylphenol, 95% (4-FCF-2FP) is a small organic compound with a wide variety of applications in scientific research. It is a highly versatile compound and has been used in many areas of research, including organic synthesis, medicinal chemistry, and biochemistry. In
科学的研究の応用
4-(4-Carboxy-3-fluorophenyl)-2-formylphenol, 95% has been used in a wide range of scientific research applications, including organic synthesis, medicinal chemistry, and biochemistry. It has been used in the synthesis of various pharmaceutical compounds, including anti-inflammatory agents, antifungal agents, and antibiotics. In addition, it has been used in the synthesis of various polymers and polymeric materials, such as polyurethanes, polyesters, and polyamides. It has also been used in the synthesis of various dyes and pigments.
作用機序
The mechanism of action of 4-(4-Carboxy-3-fluorophenyl)-2-formylphenol, 95% is not entirely understood. However, it is believed to interact with various enzymes and other proteins in the body, which can affect the biochemical and physiological processes in the body. For example, it is believed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various drugs and other compounds. In addition, it is believed to interact with various receptors in the body, which can affect the physiological processes in the body.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(4-Carboxy-3-fluorophenyl)-2-formylphenol, 95% are not entirely understood. However, it is believed to have an effect on various biochemical and physiological processes in the body. For example, it is believed to have an effect on the metabolism of various drugs and other compounds. In addition, it is believed to have an effect on the activity of various enzymes, such as cytochrome P450 enzymes. It is also believed to have an effect on various receptors in the body, which can affect the physiological processes in the body.
実験室実験の利点と制限
The advantages of 4-(4-Carboxy-3-fluorophenyl)-2-formylphenol, 95% for lab experiments include its high yield, low cost, and ease of synthesis. In addition, it is a highly versatile compound and can be used in a wide range of scientific research applications. The main limitation of 4-(4-Carboxy-3-fluorophenyl)-2-formylphenol, 95% for lab experiments is its lack of understanding of its mechanism of action, which can make it difficult to predict the effects of the compound on various biochemical and physiological processes in the body.
将来の方向性
For 4-(4-Carboxy-3-fluorophenyl)-2-formylphenol, 95% research include further exploration of its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. In addition, further research could be conducted to explore its potential for use in the synthesis of various pharmaceutical compounds, polymers, and dyes and pigments. Finally, further research could be conducted to explore its potential for use in various biomedical and clinical applications.
合成法
4-(4-Carboxy-3-fluorophenyl)-2-formylphenol, 95% is synthesized through a process known as Friedel-Crafts acylation. This reaction involves the addition of an acyl group to an aromatic ring system, which is then followed by hydrolysis. The acylation of 4-(4-Carboxy-3-fluorophenyl)-2-formylphenol, 95% is achieved through the reaction of 4-fluorophenol and 4-fluoroacetyl chloride in the presence of anhydrous aluminum chloride as a catalyst. This reaction yields 4-(4-Carboxy-3-fluorophenyl)-2-formylphenol, 95% with a 95% yield.
特性
IUPAC Name |
2-fluoro-4-(3-formyl-4-hydroxyphenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9FO4/c15-12-6-9(1-3-11(12)14(18)19)8-2-4-13(17)10(5-8)7-16/h1-7,17H,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVEKIRVFSOXSMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=C(C=C2)O)C=O)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9FO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00685250 |
Source


|
| Record name | 3-Fluoro-3'-formyl-4'-hydroxy[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00685250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Carboxy-3-fluorophenyl)-2-formylphenol | |
CAS RN |
1111128-74-5 |
Source


|
| Record name | 3-Fluoro-3'-formyl-4'-hydroxy[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00685250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

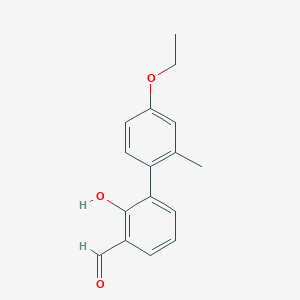
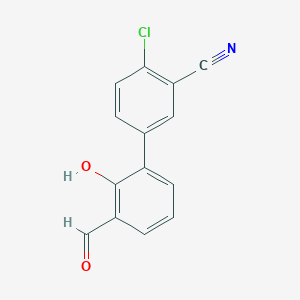


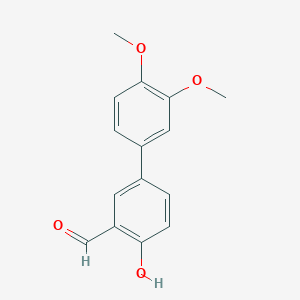
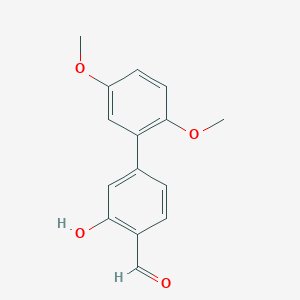


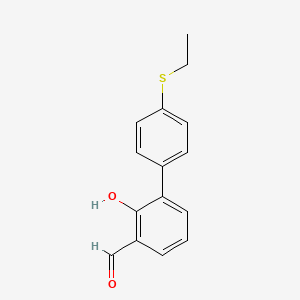

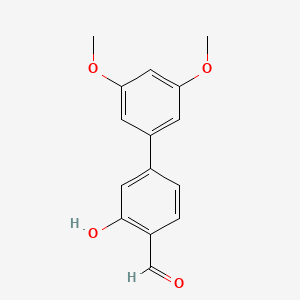
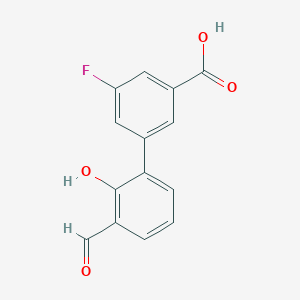

![2-Formyl-6-[5-(methoxycarbonyl)thiophen-3-yl]phenol, 95%](/img/structure/B6378547.png)